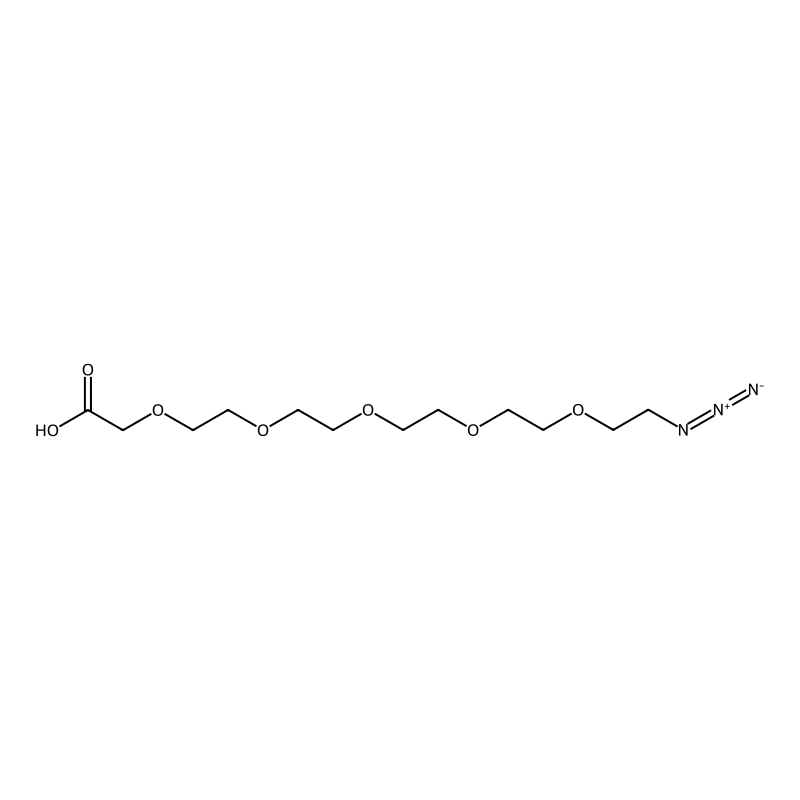

Azido-PEG5-CH2CO2H

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Azide group

This group can participate in a chemical reaction known as click chemistry. Click chemistry is a powerful tool for researchers because it is highly specific and efficient [National Institute of General Medical Sciences. Click Chemistry. ].

Carboxylic acid group

This group can react with amine groups, which are present in many biological molecules [LibreTexts. Carboxylic Acids. ].

These properties make Azido-PEG5-CH2CO2H useful in various scientific research applications, including:

Antibody-drug conjugates (ADCs)

Researchers can attach Azido-PEG5-CH2CO2H to both an antibody and a drug molecule. The azide group can then be used to link the antibody and drug together via click chemistry [MedChemExpress.com. Azido-PEG5-CH2CO2H | PROTAC/ADC Linker. ]. This creates a targeted therapy where the drug is delivered specifically to cells recognized by the antibody.

PROTACs (Proteolysis-targeting chimera)

These molecules are designed to degrade specific proteins within a cell. Azido-PEG5-CH2CO2H can be used as a linker component in a PROTAC, connecting a molecule that targets a protein of interest to another molecule that recruits cellular machinery to degrade that protein [MedChemExpress.com. Azido-PEG5-CH2CO2H | PROTAC/ADC Linker. ].

Bioconjugation

Azido-PEG5-CH2CO2H can be used to link various biomolecules together due to its reactive groups. This allows researchers to create novel probes for imaging or drug delivery applications [BroadPharm. Azido-PEG5-CH2CO2H, 217180-81-9. ].

Azido-PEG5-CH2CO2H is a specialized compound that combines a polyethylene glycol (PEG) backbone with an azide functional group and a carboxylic acid group. This compound is particularly noted for its utility in bioconjugation and click chemistry, where it serves as a versatile linker due to its hydrophilic nature and ability to form stable triazole bonds through reactions with alkynes. The presence of the carboxylic acid group enhances its reactivity and solubility in aqueous environments, making it suitable for various biochemical applications .

The primary reaction involving Azido-PEG5-CH2CO2H is the click chemistry reaction, specifically the formation of 1,2,3-triazoles. This occurs when the azide group reacts with an alkyne, leading to a stable triazole linkage. The reaction can be represented as follows:

This reaction is highly efficient and produces minimal by-products, making it advantageous for use in drug development and biomolecule modification .

Azido-PEG5-CH2CO2H exhibits significant biological activity due to its ability to facilitate the attachment of therapeutic agents to biomolecules. This property is particularly valuable in the context of antibody-drug conjugates (ADCs), where it serves as a linker that connects cytotoxic drugs to antibodies. The compound's hydrophilicity contributes to improved solubility and circulation time in biological systems, enhancing the efficacy of drug delivery systems .

The synthesis of Azido-PEG5-CH2CO2H typically involves the following steps:

- Preparation of PEG Backbone: A suitable PEG derivative is chosen based on desired molecular weight.

- Introduction of Azide Group: The azide functional group is introduced via nucleophilic substitution or other organic synthesis methods.

- Carboxylic Acid Functionalization: The terminal carboxylic acid group is added through standard carboxylation techniques.

These methods ensure high purity and yield, which are critical for subsequent applications in bioconjugation .

Azido-PEG5-CH2CO2H has a wide range of applications, including:

- Bioconjugation: Linking proteins, peptides, and other biomolecules.

- Drug Delivery: Enhancing solubility and bioavailability of therapeutic agents.

- Click Chemistry: Facilitating rapid and efficient conjugation reactions.

- Surface Modification: Improving biocompatibility in various materials .

Studies on Azido-PEG5-CH2CO2H have demonstrated its effectiveness in forming stable conjugates with various biomolecules. Interaction studies often focus on:

- Stability of Triazole Bonds: Evaluating how well the triazole linkages withstand physiological conditions.

- Efficacy in Drug Delivery Systems: Assessing how effectively linked drugs target specific cells or tissues.

These studies highlight the compound's potential for improving therapeutic outcomes in clinical settings .

Azido-PEG5-CH2CO2H is part of a broader class of azide-functionalized PEG compounds that share similar structural features but differ in their terminal functional groups or molecular weights. Here are some comparable compounds:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG5-NHS | NHS ester | Reactive towards amines for bioconjugation |

| Azido-PEG5-methyl ester | Methyl ester | Provides hydrophobicity for certain applications |

| Azido-PEG5-Hydrazide | Hydrazide | Useful for specific bioconjugation strategies |

| Azido-PEG5-PFP ester | PFP ester | Reactive towards amines and alcohols |

The uniqueness of Azido-PEG5-CH2CO2H lies in its combination of hydrophilicity from the PEG backbone and reactivity from both the azide and carboxylic acid groups, allowing for versatile applications in both research and therapeutic contexts .

Molecular Structure and Composition

Azido-PEG5-CH2CO2H represents a bifunctional polyethylene glycol derivative with the molecular formula C12H23N3O7 and a molecular weight of 321.33 g/mol [1] [2] [3]. The compound features a linear architecture comprising three distinct functional domains: an azide group, a pentaethylene glycol spacer, and a terminal carboxylic acid moiety [7] [8]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 17-azido-3,6,9,12,15-pentaoxaheptadecanoic acid, reflecting its systematic chemical structure [5].

The molecular structure exhibits an extended chain conformation with a contour length of approximately 50-60 Angstroms when fully extended [17]. The compound maintains high purity levels, typically exceeding 95-98% as determined by high-performance liquid chromatography analysis [2] [5] [7]. The chemical structure can be represented by the Simplified Molecular-Input Line-Entry System notation: O(CCOCCOCC(=O)O)CCOCCOCCN=[N+]=[N-] [1] [3].

Azide Functionality Characteristics

The azide functional group (-N3) in Azido-PEG5-CH2CO2H exhibits a linear geometry with three nitrogen atoms arranged in an almost linear configuration [9] [11]. The azide moiety displays two primary resonance structures: R-N=N=N and R-N-N≡N, which explain the distinctive chemical and physical behavior of the azide group [11]. The nitrogen-nitrogen bond lengths vary within the azide structure, with the terminal N-N bond exhibiting partial triple bond character [9].

The azide group demonstrates exceptional stability under physiological conditions while maintaining high reactivity toward specific functional groups [11] [14]. The functional group possesses a characteristic stretching frequency in infrared spectroscopy at approximately 2100 cm⁻¹, which serves as a diagnostic feature for compound identification [9]. The azide nitrogen atoms carry formal charges, with the central nitrogen bearing a positive charge and the terminal nitrogens sharing the negative charge through resonance stabilization [9] [10].

PEG5 Backbone Architecture

The pentaethylene glycol backbone consists of five repeating ethylene oxide units with the general structure -(CH2CH2O)5- [17] [18]. This polyether backbone adopts a highly flexible conformation due to the presence of multiple rotatable bonds, with a total of 17 rotatable bonds contributing to conformational freedom [1]. The PEG5 segment exhibits a persistence length of approximately 4 Angstroms, indicating significant chain flexibility [45].

The backbone architecture features alternating carbon-carbon and carbon-oxygen bonds, creating a hydrophilic spacer that enhances water solubility [17] [21]. Each ethylene glycol unit can accommodate two water molecules through hydrogen bonding interactions, significantly increasing the hydrodynamic radius of the molecule [19]. The PEG5 chain demonstrates amphiphilic properties, being soluble in both aqueous and organic media [22] [23].

The conformational dynamics of the PEG5 backbone allow for extensive intramolecular and intermolecular interactions [39] [43]. Molecular dynamics simulations reveal that PEG chains exhibit rapid conformational interconversion with correlation times on the order of nanoseconds [40] [43]. The backbone flexibility enables the molecule to adopt various conformations in solution, from extended to more compact coiled structures [44].

Terminal Carboxylic Acid Moiety

The terminal carboxylic acid group (-COOH) represents a composite functional group consisting of a carbonyl group (C=O) bonded to a hydroxyl group (-OH) on the same carbon atom [24] [26]. This functional arrangement creates a distinctive chemical environment characterized by both electrophilic and nucleophilic character [25]. The carboxylic acid exhibits a pKa value typical of aliphatic carboxylic acids, approximately 4.2-4.8, indicating moderate acidity [24].

The carboxyl group demonstrates resonance stabilization upon deprotonation, with the negative charge delocalized across both oxygen atoms [24]. This stabilization contributes to the acidic character of the functional group and influences its reactivity patterns [25]. The carbon-oxygen bonds in the carboxylate anion exhibit partial double-bond character due to resonance effects [24].

The spatial positioning of the carboxylic acid at the chain terminus provides accessibility for chemical modifications and coupling reactions [27]. The functional group readily participates in various activation chemistries, forming reactive intermediates suitable for amide bond formation with primary and secondary amines [28] [29].

Physical Properties

Solubility Profile in Aqueous and Organic Media

Azido-PEG5-CH2CO2H demonstrates excellent water solubility, with reported solubility exceeding 100 mg/mL in aqueous media [32]. The compound exhibits enhanced solubility in water compared to shorter PEG analogs due to the optimal balance between hydrophilic and lipophilic segments . In dimethyl sulfoxide, the compound achieves solubility of approximately 311.21 mM (~100 mg/mL) [1].

The solubility profile extends to various organic solvents, including dichloromethane, ethanol, and acetonitrile [35] [36]. The compound shows good compatibility with polar aprotic solvents commonly used in bioconjugation reactions [22]. The amphiphilic nature of the PEG5 backbone contributes to solubility in both polar and moderately nonpolar solvents [21] [23].

| Solvent | Solubility | Temperature |

|---|---|---|

| Water | >100 mg/mL | 20°C |

| Dimethyl sulfoxide | ~311 mM | 20°C |

| Dichloromethane | Soluble | 20°C |

| Ethanol | Soluble | 20°C |

| Acetonitrile | Soluble | 20°C |

The temperature dependence of solubility follows typical patterns for PEG derivatives, with increased solubility at elevated temperatures [35] [38]. The compound maintains stability and solubility across a wide pH range, making it suitable for various biological and synthetic applications [32].

Stability Parameters and Degradation Kinetics

Azido-PEG5-CH2CO2H exhibits remarkable chemical stability under ambient conditions when stored at -20°C with protection from light [1] [5]. The compound demonstrates resistance to hydrolysis under neutral and mildly acidic conditions, with the ether linkages in the PEG backbone showing particular stability [19]. The azide functional group maintains integrity under physiological conditions but may undergo slow decomposition at elevated temperatures above 60°C [9].

The degradation kinetics of PEG derivatives follow first-order kinetics with respect to polymer concentration [19]. The primary degradation pathway involves oxidative cleavage of ether bonds in the presence of oxygen and elevated temperatures [35]. The compound shows enhanced stability in inert atmospheres, with minimal degradation observed over extended storage periods [1] [5].

| Parameter | Value | Conditions |

|---|---|---|

| Storage temperature | -20°C | Light protected |

| pH stability range | 4.0-9.0 | Aqueous solution |

| Thermal stability | <60°C | Under nitrogen |

| Shelf life | >2 years | Proper storage |

The azide group demonstrates photosensitivity, requiring protection from direct sunlight during storage and handling [5]. Degradation products primarily consist of lower molecular weight PEG fragments and nitrogen gas from azide decomposition [9]. The carboxylic acid functionality remains stable across the pH range typically encountered in biological systems [24].

Molecular Weight and Distribution Analysis

The molecular weight of Azido-PEG5-CH2CO2H is precisely defined at 321.33 g/mol due to its discrete oligomeric structure [1] [2] [3]. Unlike higher molecular weight PEG polymers, this pentaethylene glycol derivative exhibits monodisperse characteristics with a polydispersity index approaching unity [47] [48]. Mass spectrometric analysis reveals a narrow molecular weight distribution with minimal oligomer impurities [49].

The exact mass determined by high-resolution mass spectrometry is 321.153 atomic mass units [1]. The molecular weight distribution analysis by gel permeation chromatography shows a single sharp peak with no detectable higher or lower molecular weight species when purity exceeds 95% [47]. The discrete nature of the PEG5 chain eliminates the polydispersity concerns associated with longer PEG polymers [19].

| Parameter | Value | Method |

|---|---|---|

| Molecular weight | 321.33 g/mol | Calculated |

| Exact mass | 321.153 amu | HR-MS |

| Polydispersity index | ~1.00 | GPC |

| Heavy atom count | 22 | Structural analysis |

The monodisperse nature of Azido-PEG5-CH2CO2H provides advantages in pharmaceutical applications where reproducible properties are essential [19]. The defined molecular weight enables precise stoichiometric calculations in synthetic procedures and ensures consistent performance in bioconjugation applications [48].

Chemical Reactivity

Azide Group Reaction Mechanisms

The azide functional group in Azido-PEG5-CH2CO2H participates in highly selective bioorthogonal reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) [11] [13] [16]. The CuAAC reaction proceeds through a copper(I)-catalyzed mechanism involving coordination of both azide and alkyne substrates to the metal center, followed by metallacycle formation and reductive elimination to yield 1,2,3-triazole products [13] [16].

The azide group demonstrates exceptional nucleophilicity, ranking among the most nucleophilic species in aqueous media [14]. The reaction mechanism involves initial nucleophilic attack by the terminal nitrogen on electrophilic centers, followed by nitrogen extrusion in many cases [9] [12]. The 1,3-dipolar character of the azide enables participation in cycloaddition reactions with alkenes and alkynes [11] [15].

| Reaction Type | Mechanism | Products | Conditions |

|---|---|---|---|

| CuAAC | Copper catalysis | 1,2,3-triazole | Cu(I), aqueous |

| SPAAC | Strain promotion | 1,2,3-triazole | Catalyst-free |

| Nucleophilic substitution | SN2 mechanism | Alkyl azides | Polar aprotic |

| Reduction | Hydride addition | Primary amines | Bu3SnH or TCEP |

The strain-promoted reaction with cyclooctynes proceeds without metal catalysis, making it particularly suitable for biological applications [11] [16]. The reaction kinetics are second-order, with rate constants typically ranging from 10⁻² to 10⁻¹ M⁻¹s⁻¹ depending on the alkyne partner [13]. The azide group shows remarkable selectivity, reacting preferentially with alkynes over other functional groups present in complex biological mixtures [14].

Carboxylic Acid Activation Chemistry

The carboxylic acid functionality in Azido-PEG5-CH2CO2H requires activation for efficient amide bond formation due to the inherent stability of the carboxylate anion [28] [29]. Common activation strategies include the use of carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) [51] [52]. These reagents facilitate formation of reactive O-acylisourea intermediates that readily couple with primary and secondary amines [53].

The activation mechanism proceeds through initial protonation of the carbodiimide followed by nucleophilic attack by the carboxylate anion [53]. The resulting O-acylisourea intermediate exhibits enhanced electrophilicity toward amine nucleophiles [51]. Alternative activation strategies include the use of (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) [29] [51].

| Activating Reagent | Mechanism | Intermediate | Coupling Time |

|---|---|---|---|

| EDC/HOBt | Carbodiimide | O-acylisourea | 2-24 hours |

| DCC/DMAP | Carbodiimide | O-acylisourea | 4-48 hours |

| PyBOP | Phosphonium | Active ester | 30 min-4 hours |

| HATU | Uronium | Active ester | 30 min-2 hours |

The choice of activation chemistry depends on the specific amine substrate and reaction conditions [29]. Sterically hindered or electron-deficient amines may require more reactive coupling reagents or extended reaction times [51]. The presence of additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve coupling efficiency [52].

PEG Chain Conformational Dynamics

The PEG5 backbone in Azido-PEG5-CH2CO2H exhibits remarkable conformational flexibility due to the presence of multiple rotatable bonds and low rotational barriers [39] [42]. Molecular dynamics simulations reveal rapid interconversion between different conformational states with correlation times on the order of 1-10 nanoseconds [40] [43]. The chain adopts a random coil conformation in aqueous solution with occasional formation of more compact structures through intramolecular hydrogen bonding [44].

The conformational dynamics are influenced by solvent environment, with more extended conformations favored in good solvents and more compact structures in poor solvents [41]. The presence of water molecules coordinated to the ether oxygens stabilizes extended conformations and increases the effective hydrodynamic volume [19] [44]. Temperature effects on chain dynamics follow Arrhenius behavior with activation energies typically ranging from 10-20 kJ/mol [42].

| Parameter | Value | Solvent | Temperature |

|---|---|---|---|

| Persistence length | ~4 Å | Water | 298 K |

| End-to-end distance | 15-25 Å | Water | 298 K |

| Radius of gyration | 8-12 Å | Water | 298 K |

| Rotational correlation time | 1-10 ns | Water | 298 K |

Starting Materials and Reagent Selection

The synthesis of Azido-PEG5-CH2CO2H requires careful selection of high-purity starting materials to ensure optimal reaction outcomes and product quality. The primary starting material is polyethylene glycol with terminal hydroxyl groups, which serves as the polymer backbone precursor [1] [2]. The molecular weight and polydispersity index of the starting polyethylene glycol significantly influence the final product characteristics, with narrow distribution polymers (polydispersity index less than 1.05) being preferred for consistent performance [3] [4].

Sodium azide functions as the azide source for nucleophilic substitution reactions, typically employed in 1.5 to 2.5 equivalents relative to the hydroxyl groups being substituted [3] [5]. The reagent must maintain purity levels exceeding 99% to prevent side reactions that could compromise product quality. Activation of the terminal hydroxyl groups requires either p-toluenesulfonyl chloride or methanesulfonyl chloride as leaving group activators [3]. These reagents are utilized in substantial excess (5.0 to 20.0 equivalents) to drive the activation reaction to completion, with p-toluenesulfonyl chloride being preferred for its superior leaving group properties [7].

Triethylamine serves as the base catalyst for the tosylation or mesylation step, employed in excess amounts (6.4 to 20.0 equivalents) to neutralize the hydrogen chloride generated during the reaction [3] [5]. The selection of appropriate solvents is critical for reaction success, with N,N-dimethylformamide and dichloromethane being the primary choices for different reaction steps due to their distinct polarity characteristics and ability to solubilize the reactants effectively [8] [3].

Reaction Conditions Optimization

The synthesis of Azido-PEG5-CH2CO2H involves a two-step process requiring distinct optimization parameters for each reaction phase. The initial tosylation or mesylation step operates under carefully controlled low-temperature conditions ranging from -10°C to 0°C to prevent decomposition of the activating reagents and minimize side reactions [3] [5]. The reaction time for this step typically extends from 3 to 16 hours, with longer reaction times ensuring complete conversion of hydroxyl groups to the activated intermediate.

Temperature control during the azidation step requires elevated conditions between 60°C and 90°C to facilitate the nucleophilic substitution reaction [8] [3]. The reaction atmosphere must be maintained under inert conditions using nitrogen or argon to prevent oxidation of azide groups, which can lead to explosive decomposition products [9] [10]. Substrate concentration optimization typically falls within the range of 0.1 to 0.5 molar to balance reaction kinetics with practical handling considerations.

The choice of solvent system significantly impacts reaction efficiency, with polar aprotic solvents such as dimethylformamide enhancing the nucleophilicity of the azide anion [8] [11]. Phase transfer catalysts, including crown ethers, can be employed to improve the efficiency of heterogeneous reactions between the organic and inorganic phases [12] [11]. Stirring rates between 300 and 500 revolutions per minute ensure adequate mixing while preventing the formation of hot spots that could lead to localized decomposition.

Purification Techniques

The purification of Azido-PEG5-CH2CO2H requires multiple complementary techniques to achieve the high purity levels necessary for bioconjugation applications. Liquid-liquid extraction serves as the primary method for removing salts and acidic by-products, utilizing the differential solubility of the product and impurities in organic and aqueous phases [3] [5]. This technique typically achieves yields of 85 to 95% while providing purity levels of 90 to 95%.

Column chromatography offers high-resolution purification capabilities through adsorption chromatography principles, achieving purity levels of 95 to 99% with yields ranging from 80 to 90% [3] [13]. The selection of appropriate stationary phases and mobile phase compositions is critical for effective separation of the desired product from structural analogs and unreacted starting materials. Silica gel columns with ethyl acetate and hexane mixtures represent commonly employed systems for this application [8].

Dialysis provides an effective method for removing small molecule impurities through molecular size exclusion, particularly useful for eliminating residual salts and low molecular weight by-products [14] [3]. This technique achieves yields of 90 to 95% with purity levels of 95 to 98%, making it particularly suitable for pharmaceutical applications where metal ion contamination must be minimized. Precipitation methods offer bulk purification capabilities with yields of 85 to 95%, utilizing solubility differences between the product and impurities in different solvent systems [12] [11].

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial-scale production of Azido-PEG5-CH2CO2H benefits significantly from continuous flow reactor systems, which offer superior control over reaction parameters compared to conventional batch processing [15] [16]. These systems utilize tubular or microreactor configurations that provide excellent mixing efficiency and precise temperature control within ±0.5°C, compared to ±2°C achievable in conventional stirred tank reactors [15]. The enhanced heat transfer rates in continuous flow systems enable better management of the exothermic tosylation and azidation reactions.

Continuous flow reactors operate with significantly reduced residence times of 0.5 to 4 hours compared to 6 to 24 hours required in batch processes, leading to increased production efficiency and reduced reactor volume requirements [15]. The production scale in continuous systems can range from 100 to 1000 kilograms per batch, with reaction volumes of only 10 to 100 liters compared to 1000 to 5000 liters required for conventional batch processing [15].

The pressure ratings of continuous flow systems typically range from 10 to 50 bar, allowing for operation under elevated pressures that can enhance reaction rates and selectivity [15]. Materials of construction for these systems often employ Hastelloy or polytetrafluoroethylene-lined components to provide superior chemical resistance compared to standard stainless steel 316L used in batch reactors [15]. The fully automated nature of continuous flow systems reduces labor costs and improves process reliability through consistent parameter control.

In-Line Purification Methods

Industrial-scale production incorporates in-line purification methods that integrate seamlessly with continuous flow synthesis systems. These methods eliminate the need for intermediate storage and handling steps, reducing contamination risks and improving overall process efficiency [15] [16]. Membrane-based separation techniques, including ultrafiltration and reverse osmosis, provide continuous removal of salts and low molecular weight impurities during the production process.

In-line crystallization systems utilize controlled precipitation techniques to achieve high-purity products directly from the reaction stream [15]. These systems employ precise control of temperature, pH, and solvent composition to selectively crystallize the desired product while maintaining impurities in solution. The crystallization process can achieve purity levels of 95 to 99% with yields of 85 to 95%, comparable to batch processing methods but with significantly reduced processing time.

Continuous chromatographic systems, including simulated moving bed technology, enable high-resolution separation of the product from closely related impurities [15]. These systems provide continuous operation with high throughput capabilities, achieving separation efficiencies equivalent to or superior to conventional batch chromatography. The integration of multiple separation techniques in series allows for the production of pharmaceutical-grade material meeting stringent purity specifications.

Quality Control Metrics

Industrial-scale production requires comprehensive quality control metrics to ensure consistent product quality and regulatory compliance. Molecular weight distribution monitoring through gel permeation chromatography or size exclusion chromatography provides real-time assessment of polymer characteristics, with specifications requiring polydispersity indices less than 1.05 [3] [4]. End-group functionality analysis utilizes proton nuclear magnetic resonance and carbon-13 nuclear magnetic resonance spectroscopy to confirm greater than 95% conversion of hydroxyl groups to azide functionality [13] [17].

Azide content verification employs Fourier-transform infrared spectroscopy to monitor the characteristic azide stretch between 2090 and 2110 wavenumbers [3] [7]. Residual solvent analysis through gas chromatography or gas chromatography-mass spectrometry ensures levels below 1000 parts per million to meet pharmaceutical grade specifications [9] [10]. Metal content analysis using inductively coupled plasma mass spectrometry or atomic absorption spectroscopy maintains contamination levels below 10 parts per million.

Moisture content determination through Karl Fischer titration ensures anhydrous conditions with water levels below 0.5% [9] [10]. Thermal stability assessment using thermogravimetric analysis and differential scanning calorimetry confirms stability to 150°C without decomposition [3] [4]. pH measurement of 1% aqueous solutions maintains values between 6.0 and 8.0, ensuring neutral to slightly basic conditions suitable for biological applications [2] [9].

Alternative Synthetic Routes

One-Pot Synthesis Approaches

One-pot synthesis methodologies offer significant advantages for the preparation of Azido-PEG5-CH2CO2H by eliminating intermediate isolation and purification steps, thereby reducing overall production time and costs [8] [18]. These approaches combine the tosylation and azidation reactions in a single reaction vessel, utilizing carefully controlled sequential addition of reagents to achieve high conversion rates and minimize side product formation [8].

The one-pot approach typically employs polyethylene glycol as the starting material with simultaneous addition of tosylating agents and sodium azide under controlled conditions [18]. The reaction utilizes polyethylene glycol as both a reactant and a phase transfer catalyst, facilitating the interaction between organic halides and inorganic azide salts [18]. Reaction conditions involve temperatures between 20°C and 150°C with reaction times ranging from 4 to 24 hours, depending on the specific substrate and desired conversion rate.

This methodology has demonstrated synthesis success rates exceeding 82% while maintaining product purity levels comparable to traditional multi-step approaches [8] [19]. The elimination of intermediate workup steps reduces solvent consumption and waste generation, contributing to more environmentally sustainable production processes. The one-pot approach is particularly advantageous for smaller scale production where the simplified workflow outweighs the potential yield losses compared to optimized multi-step procedures.

Green Chemistry Methodologies

Green chemistry approaches to Azido-PEG5-CH2CO2H synthesis focus on replacing traditional organic solvents with environmentally benign alternatives, particularly supercritical carbon dioxide as a reaction medium [20] [19]. This approach eliminates the use of toxic organic solvents while providing excellent control over reaction conditions through precise pressure and temperature manipulation [20].

Supercritical carbon dioxide synthesis has achieved success rates of 82.32% for polyethylene glycol conjugation reactions, demonstrating the viability of this green chemistry approach [20] [19]. The process utilizes response surface methodology to optimize critical variables, with temperature and pressure identified as the most significant factors affecting reaction performance [20]. The p-values for temperature and pressure were 0.006 and 0.0117, respectively, indicating their statistical significance in determining reaction outcomes.

The environmental benefits of supercritical carbon dioxide synthesis include complete elimination of organic solvent waste, reduced energy consumption for solvent recovery, and elimination of volatile organic compound emissions [20] [19]. The carbon dioxide can be easily recovered and recycled, making the process economically attractive for large-scale production. Additionally, the mild reaction conditions and absence of toxic solvents make this approach particularly suitable for pharmaceutical applications where solvent residues must be minimized.

Enzymatic Synthesis Options

Enzymatic synthesis approaches for Azido-PEG5-CH2CO2H offer highly selective and environmentally benign alternatives to traditional chemical methods [14] [21]. These approaches utilize specific enzymes to catalyze the formation of azide-containing polyethylene glycol derivatives under mild reaction conditions that preserve the integrity of sensitive functional groups [14].

The enzymatic approach typically employs lipases or other hydrolytic enzymes to facilitate the coupling of azide-containing building blocks with polyethylene glycol substrates [14] [21]. These reactions occur under aqueous conditions at physiological pH and temperature, eliminating the need for harsh chemical reagents and extreme reaction conditions [14]. The high selectivity of enzymatic catalysis reduces the formation of side products and simplifies purification procedures.

Enzymatic synthesis has demonstrated particular effectiveness in the preparation of complex polyethylene glycol architectures, including dendrimeric and multi-arm structures that would be challenging to prepare using conventional chemical methods [14]. The mild reaction conditions preserve the molecular weight distribution and minimize chain degradation that can occur during chemical synthesis under harsh conditions. However, the scalability of enzymatic methods remains limited by enzyme cost and stability considerations, making them most suitable for specialized applications requiring high selectivity and mild reaction conditions.

Purity

Exact Mass

Appearance

Storage

Dates

2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.

3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.

4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.